1-(Bromomethyl)-1-(difluoromethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(difluoromethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with bromomethyl and difluoromethyl groups. Cyclopropane derivatives are known for their unique chemical properties and reactivity due to the ring strain in the three-membered ring structure.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(difluoromethyl)cyclopropane typically involves the cyclopropanation of alkenes followed by halogenation. One common method is the reaction of an alkene with a bromomethylating agent in the presence of a difluoromethylating reagent under controlled conditions. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The process may also include purification steps such as distillation or chromatography to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(difluoromethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(difluoromethyl)cyclopropane involves its interaction with molecular targets through its reactive bromomethyl and difluoromethyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity. The cyclopropane ring strain also contributes to its reactivity and potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-1-(difluoromethyl)cyclopropane
- 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
- 1-(Bromomethyl)-1-(fluoromethyl)cyclopropane
Uniqueness
1-(Bromomethyl)-1-(difluoromethyl)cyclopropane is unique due to the presence of both bromomethyl and difluoromethyl groups, which impart distinct reactivity and properties compared to similar compounds
Properties
IUPAC Name |
1-(bromomethyl)-1-(difluoromethyl)cyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2/c6-3-5(1-2-5)4(7)8/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDSWMUPTXJTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314393-35-5 |
Source
|
Record name | 1-(bromomethyl)-1-(difluoromethyl)cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.